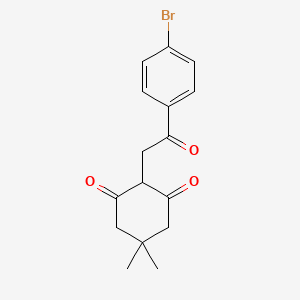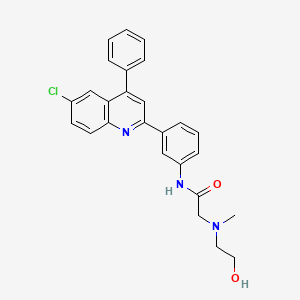
N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O2 and its molecular weight is 445.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Activity
A study by Werbel et al. (1986) synthesized a series of compounds similar in structure to the chemical and examined their antimalarial activity. The compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice, including resistant strains of the parasite, suggesting potential applications in the development of antimalarial drugs. This class of compounds showed promising pharmacokinetic properties that might allow for extended protection against infection after oral administration, encouraging further clinical trials in humans (Werbel et al., 1986).
Comparative Metabolism in Herbicides
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, related structurally to the compound , in human and rat liver microsomes. Their research provides insights into the carcinogenic pathways of these herbicides, including the metabolic activation leading to DNA-reactive products. This study highlights the importance of understanding the metabolic pathways of chemical compounds for assessing their safety and environmental impact (Coleman et al., 2000).
Structural Aspects and Properties of Compounds
Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline salts with mineral acids. This research demonstrates the significance of structural studies in understanding the chemical and physical properties of compounds, which can lead to applications in material science and pharmaceutical formulation (Karmakar et al., 2007).
Therapeutic Effects Against Japanese Encephalitis
A novel anilidoquinoline derivative, closely related to the compound in focus, was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis by Ghosh et al. (2008). The compound exhibited significant antiviral and antiapoptotic effects in vitro, along with a notable decrease in viral load and increased survival in infected mice, suggesting its potential as a treatment for Japanese encephalitis (Ghosh et al., 2008).
Propriétés
IUPAC Name |
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-[2-hydroxyethyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-30(12-13-31)17-26(32)28-21-9-5-8-19(14-21)25-16-22(18-6-3-2-4-7-18)23-15-20(27)10-11-24(23)29-25/h2-11,14-16,31H,12-13,17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIILCXFNVMUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
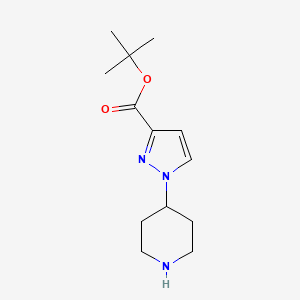
![3-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2459687.png)
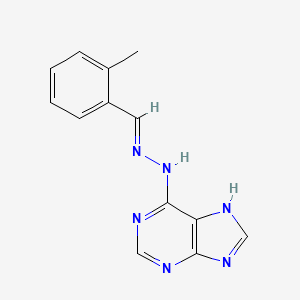
![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)
![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)
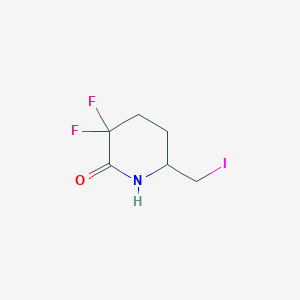
![4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2459699.png)

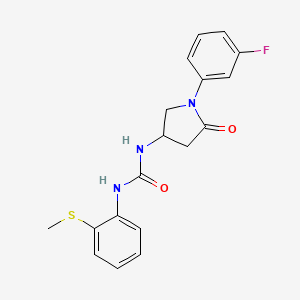
![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)
